molecular formula C27H44O7 B1199038 (2a,3a,5a,22R)-2,3,14,20,22,25-Hexahydroxycholest-7-en-6-one

(2a,3a,5a,22R)-2,3,14,20,22,25-Hexahydroxycholest-7-en-6-one

Cat. No.: B1199038
M. Wt: 480.6 g/mol
InChI Key: NKDFYOWSKOHCCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2a,3a,5a,22R)-2,3,14,20,22,25-Hexahydroxycholest-7-en-6-one is a complex organic compound with the molecular formula C27H44O7. It is a derivative of cholesterol and belongs to the class of hexahydroxycholestanes. This compound is known for its multiple hydroxyl groups and a ketone functional group, making it a significant molecule in various biochemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2a,3a,5a,22R)-2,3,14,20,22,25-Hexahydroxycholest-7-en-6-one typically involves multiple steps, starting from cholesterol or its derivatives. The process includes selective hydroxylation and oxidation reactions. Common reagents used in these reactions include osmium tetroxide for hydroxylation and Jones reagent for oxidation. The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, including microbial fermentation and enzymatic catalysis. These methods offer higher selectivity and yield compared to traditional chemical synthesis. The use of genetically engineered microorganisms to produce the compound is also being explored to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2a,3a,5a,22R)-2,3,14,20,22,25-Hexahydroxycholest-7-en-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Jones reagent, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed

The major products formed from these reactions include various hydroxylated and oxidized derivatives, which can be used in further chemical synthesis or as intermediates in pharmaceutical production.

Scientific Research Applications

Chemistry

In chemistry, (2a,3a,5a,22R)-2,3,14,20,22,25-Hexahydroxycholest-7-en-6-one is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties. It is also used in the study of cholesterol metabolism and its derivatives.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects, including anti-cancer and anti-viral activities. Its role in the synthesis of steroid hormones is also of significant interest.

Industry

Industrially, the compound is used in the production of various fine chemicals and pharmaceuticals. Its derivatives are used as intermediates in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of (2a,3a,5a,22R)-2,3,14,20,22,25-Hexahydroxycholest-7-en-6-one involves its interaction with specific molecular targets, including enzymes involved in cholesterol metabolism. The compound can modulate the activity of these enzymes, leading to changes in cholesterol levels and its derivatives. The hydroxyl groups and ketone functional group play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • (2a,3a,5a,22R,23R,24E)-2,3,22,23-Tetrahydroxy-stigmast-24(28)-en-6-one
  • (2a,3a,22R,23R)-Tetrahydroxy-B-homo-7-oxa-5a-stigmast-24(28)-en-6-one

Uniqueness

Compared to similar compounds, (2a,3a,5a,22R)-2,3,14,20,22,25-Hexahydroxycholest-7-en-6-one is unique due to its specific arrangement of hydroxyl groups and the presence of a ketone functional group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

2,3,14-trihydroxy-10,13-dimethyl-17-(2,3,6-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O7/c1-23(2,32)9-8-22(31)26(5,33)21-7-11-27(34)16-12-18(28)17-13-19(29)20(30)14-24(17,3)15(16)6-10-25(21,27)4/h12,15,17,19-22,29-34H,6-11,13-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDFYOWSKOHCCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10859905
Record name 2,3,14,20,22,25-Hexahydroxycholest-7-en-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10859905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2a,3a,5a,22R)-2,3,14,20,22,25-Hexahydroxycholest-7-en-6-one
Reactant of Route 2
(2a,3a,5a,22R)-2,3,14,20,22,25-Hexahydroxycholest-7-en-6-one
Reactant of Route 3
(2a,3a,5a,22R)-2,3,14,20,22,25-Hexahydroxycholest-7-en-6-one
Reactant of Route 4
(2a,3a,5a,22R)-2,3,14,20,22,25-Hexahydroxycholest-7-en-6-one
Reactant of Route 5
(2a,3a,5a,22R)-2,3,14,20,22,25-Hexahydroxycholest-7-en-6-one
Reactant of Route 6
(2a,3a,5a,22R)-2,3,14,20,22,25-Hexahydroxycholest-7-en-6-one

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